N-(2-(3-(3,4-dimethoxybenzyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide

Description

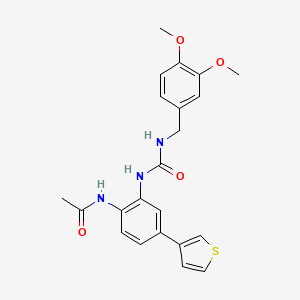

N-(2-(3-(3,4-Dimethoxybenzyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide is a synthetic small molecule characterized by a central phenyl ring substituted with a thiophen-3-yl group and a urea linkage to a 3,4-dimethoxybenzyl moiety.

Properties

IUPAC Name |

N-[2-[(3,4-dimethoxyphenyl)methylcarbamoylamino]-4-thiophen-3-ylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-14(26)24-18-6-5-16(17-8-9-30-13-17)11-19(18)25-22(27)23-12-15-4-7-20(28-2)21(10-15)29-3/h4-11,13H,12H2,1-3H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEWKMXBTJACSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(3,4-dimethoxybenzyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide, with the CAS number 1206999-34-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O4S |

| Molecular Weight | 425.5 g/mol |

| CAS Number | 1206999-34-9 |

1. Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolidine-4-one have shown potent antiproliferative effects against various cancer cell lines such as HepG2 and MCF-7. Specific derivatives demonstrated IC50 values ranging from 5.1 to 22.08 µM, with some compounds outperforming standard chemotherapeutics like doxorubicin and sorafenib in inhibiting cancer cell growth .

Case Study:

In a study involving thiazolidinone derivatives, one compound showed an IC50 of 6.19 µM against HepG2 cells, indicating a promising therapeutic index .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell proliferation and apoptosis pathways.

Key Mechanisms Identified:

- Inhibition of Kinases: Similar compounds have shown inhibitory activity against key kinases involved in cancer progression, such as GSK3 beta and CHK1 .

- Induction of Apoptosis: Certain derivatives have been noted to induce apoptosis in cancer cells through the caspase pathway .

3. Antioxidant Activity

This compound may also possess antioxidant properties. Compounds with similar structures have demonstrated the ability to reduce oxidative stress markers in cellular models.

Research Findings:

Studies have shown that modifications to the chemical structure can enhance antioxidant activity, as evidenced by reduced lipid peroxidation in treated cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Anticancer Activity (IC50 µM) | Mechanism of Action |

|---|---|---|

| Thiazolidine derivative A | 6.19 (HepG2) | Apoptosis induction |

| Thiazolidine derivative B | 5.10 (MCF-7) | Kinase inhibition |

| N-cyclopropyl derivative (similar structure) | Not specified | Potential antioxidant effects |

Comparison with Similar Compounds

Structural Analogues and Key Features

Below is a comparative analysis of structurally related compounds, focusing on functional groups, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Properties

- Thiophen-3-yl vs.

- 3,4-Dimethoxybenzyl vs. CF₃/Cl Groups : The dimethoxybenzyl group (target) offers electron-donating effects, contrasting with electron-withdrawing CF₃ (BD290432) or Cl (10g), which influence binding affinity and metabolic stability .

- Ureido vs. Sulfonamide : Ureido groups (target, 10g, BD290432) enable hydrogen bonding, while sulfonamides (BD290432) enhance acidity and solubility .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 3,4-dimethoxybenzylamine with a phenyl isocyanate derivative to form the urea backbone.

- Step 2: Acetylation of the intermediate amine using acetic anhydride or acetyl chloride under basic conditions.

- Step 3: Introduction of the thiophen-3-yl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Optimization strategies:

- Temperature control: Maintain 0–5°C during acetylation to minimize side reactions (e.g., over-acetylation) .

- Catalyst selection: Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling reactions .

- Purity monitoring: Employ TLC or HPLC at each step to isolate intermediates with ≥95% purity .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

Answer:

Discrepancies may arise from:

- Tautomerism or conformational flexibility (e.g., rotation around the urea bond).

- Impurity interference (e.g., residual solvents or unreacted intermediates).

Methodological approaches:

- Multi-technique validation: Cross-validate NMR (¹H, ¹³C, 2D COSY/HSQC) with IR and high-resolution mass spectrometry (HRMS). For example, IR peaks near 1660–1680 cm⁻¹ confirm the urea C=O stretch .

- Dynamic NMR experiments: Use variable-temperature NMR to detect rotational barriers in the urea moiety .

- Crystallographic analysis: Resolve ambiguities via single-crystal X-ray diffraction, as demonstrated for structurally similar N-(substituted phenyl)acetamides .

Basic: What analytical techniques are critical for confirming structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide CH₃ (δ ~2.1 ppm).

- ¹³C NMR: Confirm carbonyl signals (urea C=O at ~155 ppm; acetamide C=O at ~170 ppm) .

- Infrared Spectroscopy (IR): Detect key functional groups (N-H stretch ~3300 cm⁻¹, C=O stretches ~1650–1750 cm⁻¹) .

- Mass Spectrometry (MS): HRMS should match the molecular formula (C₂₂H₂₃N₃O₄S) with <2 ppm error .

Advanced: What strategies are employed to investigate its structure-activity relationship (SAR) in pharmacological studies?

Answer:

Key SAR variables:

- Methoxy groups: Modify their positions (3,4 vs. 2,4) to assess impact on lipophilicity and receptor binding.

- Thiophene substitution: Replace thiophen-3-yl with other heterocycles (e.g., furan, pyridine) to probe electronic effects.

Methodology:

- In vitro assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA).

- Computational modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding modes of the urea and acetamide moieties .

- Metabolic stability: Evaluate hepatic microsomal stability to correlate structural modifications with pharmacokinetic profiles .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage conditions:

- Temperature: Store at –20°C in airtight, light-resistant containers to prevent degradation.

- Humidity control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the urea or acetamide groups .

- Handling precautions:

- Use nitrile gloves and fume hoods to minimize dermal/ inhalation exposure.

- Avoid aqueous solutions unless buffered at pH 6–7 to prevent acidic/basic hydrolysis .

Advanced: How can researchers address conflicting bioactivity data across different cell lines?

Answer:

Conflicts may stem from:

- Cell line variability (e.g., expression levels of target proteins).

- Off-target effects (e.g., interaction with cytochrome P450 enzymes).

Resolution strategies:

- Dose-response curves: Perform 8-point IC₅₀ assays to validate potency trends .

- Proteomic profiling: Use Western blotting or LC-MS/MS to quantify target protein expression in each cell line.

- Chemical proteomics: Employ affinity chromatography to identify off-target binding partners .

Basic: What solvent systems are optimal for solubility and in vitro assays?

Answer:

- Polar aprotic solvents: DMSO or DMF for stock solutions (10–50 mM).

- Aqueous buffers: Dilute in PBS or HBSS with ≤1% DMSO for cell-based assays.

- Caution: Avoid chlorinated solvents (e.g., DCM) due to potential acetamide degradation .

Advanced: What computational tools can predict the compound’s metabolic pathways?

Answer:

- Software: Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism predictions.

- Key metabolic sites:

- Oxidation: Thiophene ring (CYP3A4-mediated).

- Hydrolysis: Urea and acetamide bonds (esterase-mediated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.